molecular formula C10H14O<br>HOC6H4C(CH3)3<br>C10H14O B1678320 4-Tert-butylphenol CAS No. 98-54-4

4-Tert-butylphenol

Cat. No. B1678320
CAS RN: 98-54-4
M. Wt: 150.22 g/mol
InChI Key: QHPQWRBYOIRBIT-UHFFFAOYSA-N
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Description

4-Tert-butylphenol is an organic compound with the formula (CH3)3CC6H4OH. It is one of three isomeric tert-butyl phenols and is a white solid with a distinct phenolic odor . It dissolves in basic water .


Synthesis Analysis

4-Tert-butylphenol can be prepared by acid-catalyzed alkylation of phenol with isobutene, with 2-tert-butylphenol being the major side product . A catalyst, 1H-imidazole-1-acetic acid tosilate ([HIMA]OTs), was synthesized and characterized, and an efficient and easily recyclable catalytic system of an ionic liquid was established .


Molecular Structure Analysis

The molecular structure of 4-Tert-butylphenol is C10H14O . It contains a total of 25 bonds, including 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .


Chemical Reactions Analysis

4-Tert-butylphenol can undergo several reactions. It can react with epichlorohydrin and sodium hydroxide to produce the glycidyl ether, which is used in epoxy resin chemistry . Hydrogenation gives trans-4-tert-butylcyclohexanol . Controlled condensation with formaldehyde gives calixarenes .


Physical And Chemical Properties Analysis

4-Tert-butylphenol has a molar mass of 150.221 g·mol−1. It appears as a white solid and has a density of 0.908 g/cm3 at 20 °C. Its melting point is 99.5 °C and boiling point is 239.8 °C. It has a solubility in water of 0.6 g/L at 20 °C .

Scientific Research Applications

Photodegradation Studies

4-Tert-butylphenol (4-t-BP), known for its difficulty to biodegrade and wide distribution in natural water bodies, has been extensively studied in photodegradation research. Wu et al. (2016) focused on the transformation of 4-t-BP in photo-initiated degradation processes, revealing the formation of specific by-products and degradation mechanisms through various advanced analytical techniques (Wu et al., 2016). Additionally, Wu et al. (2016) investigated the photolytic degradation of 4-t-BP in different systems, finding that UV/S2O82− system was particularly effective for its degradation (Wu et al., 2016).

Oxidation and Hydrogenation Processes

Research on 4-t-BP includes its transformation through various oxidation processes. Zheng et al. (2020) systematically investigated the transformation of 4-t-BP in ferrate (VI) oxidation processes, uncovering the reaction pathways and kinetics (Zheng et al., 2020). In the realm of hydrogenation, Hiyoshi et al. (2007) explored the hydrogenation of tert-butylphenols, including 4-t-BP, over charcoal-supported rhodium catalysts in supercritical carbon dioxide, revealing insights into the reaction mechanisms and product selectivity (Hiyoshi et al., 2007).

Environmental Impact and Degradation

Gong et al. (2013) conducted a theoretical study on the degradation mechanism of 4-t-BP in the atmosphere, providing valuable information about its environmental behavior and potential impact on human health (Gong et al., 2013). Shakun et al. (2019) studied the thermal stability of 4-t-BP, which is critical for its use as an additive in fuels, lubricants, and as an antioxidant in polymers (Shakun et al., 2019).

Catalytic and Synthetic Applications

Makhatova et al. (2019) explored the photocatalytic degradation and mineralization of 4-t-BP using Fe-doped TiO2 nanoparticles, demonstrating its effectiveness in organic carbon removal (Makhatova et al., 2019). Zhang et al. (2022) synthesized an efficient and recyclable catalyst for the alkylation reaction of phenol and tert-butyl alcohol, relevant for the industrial synthesis of tert-butylphenol (Zhang et al., 2022).

Safety And Hazards

4-Tert-butylphenol is considered hazardous by the 2012 OSHA Hazard Communication Standard. It causes skin irritation and serious eye damage. It is also suspected of damaging fertility . It is an irritant and has potential depigmenting properties and is a potential endocrine disruptor .

Future Directions

Further investigation and exploration of 4-Tert-butylphenol’s potential in cancer research would contribute to its potential application as a novel therapeutic agent in the future . It is also widely used in the production of epoxy resins and curing agents and also in polycarbonate resins .

properties

IUPAC Name

4-tert-butylphenol
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InChI

InChI=1S/C10H14O/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7,11H,1-3H3
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InChI Key

QHPQWRBYOIRBIT-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)O
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Molecular Formula

C10H14O
Record name 4-TERT-BUTYL PHENOL
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Related CAS

30813-81-1
Record name Phenol, 4-(1,1-dimethylethyl)-, homopolymer
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DSSTOX Substance ID

DTXSID1020221
Record name 4-(1,1-Dimethylethyl)phenol
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Molecular Weight

150.22 g/mol
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Physical Description

Crystals or practically white flakes. Has a disinfectant-like odor. May float or sink in water. Insoluble in water. (NTP, 1992), Solid, White needle-like crystals, phenolic odour
Record name 4-TERT-BUTYL PHENOL
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Record name 4-tert-Butylphenol
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Boiling Point

463.1 °F at 760 mmHg (NTP, 1992), 237.00 °C. @ 760.00 mm Hg
Record name 4-TERT-BUTYL PHENOL
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Flash Point

235 °F (NTP, 1992)
Record name 4-TERT-BUTYL PHENOL
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Solubility

Insoluble (NTP, 1992), 0.58 mg/mL at 25 °C, insoluble in water; soluble in ethanol; soluble in ether, moderately soluble (in ethanol)
Record name 4-TERT-BUTYL PHENOL
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Density

0.908 at 176 °F (NTP, 1992) - Less dense than water; will float
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Vapor Density

5.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
Record name 4-TERT-BUTYL PHENOL
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Vapor Pressure

1 mmHg at 158 °F (NTP, 1992)
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Product Name

4-tert-Butylphenol

CAS RN

98-54-4
Record name 4-TERT-BUTYL PHENOL
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Record name 4-tert-Butylphenol
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Record name p-tert-Butylphenol
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Record name 4-(1,1-Dimethylethyl)phenol
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Melting Point

214 °F (NTP, 1992), 99 °C
Record name 4-TERT-BUTYL PHENOL
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Synthesis routes and methods I

Procedure details

To this polymer liquid, a methylene chloride solution of p-t-butyl phenol (PTBP) (one obtained by dissolving 140 g of PTBP in 2.0 L of methylene chloride) and an aqueous sodium hydroxide solution of bisphenol A (BPA) (one obtained by dissolving 1012 g of BPA in an aqueous solution prepared by dissolving 577 g of NaOH and 2.0 g of sodium dithionite in 8.4 L of water) were added, and a polymerization reaction was conducted for 50 minutes.
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Synthesis routes and methods II

Procedure details

This toluene solution was fed into the second extraction tower at a point 3/4 from the top of the tower so that the rate of feed of all phenols was 0.0422 mol./hr., and otherwise, the total reflux operation was performed in the same way as in the case of the first extraction tower described above. The second extraction tower and a reflux zone attached to the tower had quite the same structure as the first extraction tower and the reflux zone atached thereto. After completion of the total reflux operation, the extracting operation was carried out for 5 hours while maintaining the reflux ratio at 52.4. As a result, 1.06 liters of a toluene solution containing 0.199 mol of purified p-vinylphenol of 99.4 mol% p-vinylphenol, 0.39 mol% p-ethylphenol, 0.20 mol% phenol and 0.01 mol% p-tert.-butylphenol was obtained from the top of the second extraction tower.
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Name
phenols
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Synthesis routes and methods III

Procedure details

Para-tert. butyl phenol disulfide is produced by the reaction of para-tert. butyl phenol with sulfur monochloride. When the reaction is carried out using approximately 11:10 moles of phenol to monochloride, the para-tert. butyl phenol disulfide will have about 28% by weight of sulfur and a softening part of approximately 90°-105°C. The para-tert. butyl phenol is produced by the reaction of isobutylene and phenol according to the following scheme: ##SPC2##
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10 mol
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monochloride
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Synthesis routes and methods IV

Procedure details

Two grams of ortho-tertiary-butyl phenol was mixed with 1% of meta-benzenedisulfonic acid and heated in a test tube for 1.5 hours with occasional stirring at 150°C. Analysis gave 84.0% para-tertiary-butyl phenol; the remaining components consisted of its isomers.
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Synthesis routes and methods V

Procedure details

Thus, to 2.06 grams of 2,4-ditertiary-butyl phenol was added 0.94 grams of phenol. Then 1% of meta-benzenedisulfonic acid was stirred in with warming and the final mixture was heated to 150°C. for 1.5 hours. Analysis gave 81.2% para-tertiary-butyl phenol. The remaining components were its isomers.
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2.06 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Tert-butylphenol
Reactant of Route 2
4-Tert-butylphenol
Reactant of Route 3
Reactant of Route 3
4-Tert-butylphenol
Reactant of Route 4
4-Tert-butylphenol
Reactant of Route 5
Reactant of Route 5
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Reactant of Route 6
4-Tert-butylphenol

Citations

For This Compound
5,980
Citations
TE Haavisto, NA Adamsson, SA Myllymäki… - Reproductive …, 2003 - Elsevier
… In the present study, we evaluated the effects that 4-tert-octylphenol (OP) and 4-tert-butylphenol (BP) had on the prenatal testicular testosterone surge at embryonic day (ED) 19.5 in the …
Number of citations: 76 www.sciencedirect.com
T Toyama, N Momotani, Y Ogata… - Applied and …, 2010 - Am Soc Microbiol
… 4-tert-butylphenol as the sole carbon source, and the biochemical pathway of 4-tert-butylphenol … We also show that strain TIK-1 cells grown on 4-tert-butylphenol can degrade a wide …
Number of citations: 64 journals.asm.org
Y Wu, M Brigante, W Dong… - The journal of …, 2014 - ACS Publications
The present work describes in detail the chemical structure of the complex Fe(III)–EDDS and the predominance of different species with respect to pH. These results were obtained with …
Number of citations: 56 pubs.acs.org
Y Ogata, T Toyama, N Yu, X Wang, K Sei, M Ike - Biodegradation, 2013 - Springer
Although 4-tert-butylphenol (4-t-BP) is a serious aquatic pollutant, its biodegradation in aquatic environments has not been well documented. In this study, 4-t-BP was obviously and …
Number of citations: 57 link.springer.com
Y Wu, R Prulho, M Brigante, W Dong, K Hanna… - Journal of hazardous …, 2017 - Elsevier
In this study, the activation of persulfate induced by Fe(III) species, including 5 kinds of iron oxhydroxides (IOs) and dissolved Fe 3+ under dark condition were investigated. Ferrihydrite (…
Number of citations: 103 www.sciencedirect.com
AV Barse, T Chakrabarti, TK Ghosh, AK Pal… - Pesticide Biochemistry …, 2006 - Elsevier
… However, there is paucity of the literature with regard to 4-tert-butylphenol. … carpio following exposure to 4-tert-butylphenol, a breakdown product of APEs found in waste waters [16]. …
Number of citations: 99 www.sciencedirect.com
X Xiao, C Xing, G He, X Zuo, J Nan, L Wang - Applied Catalysis B …, 2014 - Elsevier
… Thus, they exhibit superior photocatalytic and mineralization efficiency for the degradation of 4-tert-butylphenol (PTBP, a representative alkylphenol) under visible light irradiation, with a …
Number of citations: 245 www.sciencedirect.com
Q Zheng, N Wu, R Qu, G Albasher, W Cao, B Li… - Journal of Hazardous …, 2021 - Elsevier
4-tert-butylphenol (4-tBP) is a phenolic endocrine disrupting chemical that has attracted great attention due to its wide occurrence, environmental persistence, and possible toxic effects. …
Number of citations: 38 www.sciencedirect.com
Y Gu, T Tobino, F Nakajima - Environmental Science & …, 2021 - ACS Publications
… In this study, we identify the most relevant uptake route for the toxicity of two alkylphenols, 4-tert-butylphenol (4tBP), and 4-tert-octylphenol (4tOP). To achieve this, 6-day toxicity tests …
Number of citations: 8 pubs.acs.org
Y Wu, J Shi, H Chen, J Zhao, W Dong - Science of the Total Environment, 2016 - Elsevier
4-tert-butylphenol (4-t-BP), an endocrine disrupting chemical, is widely distributed in natural bodies of water but is difficult to biodegrade. In this study, we focused on the transformation …
Number of citations: 17 www.sciencedirect.com

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